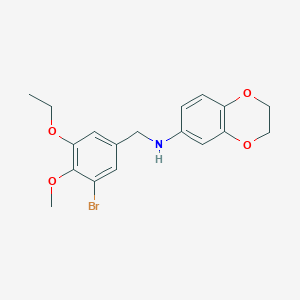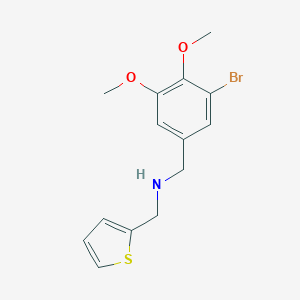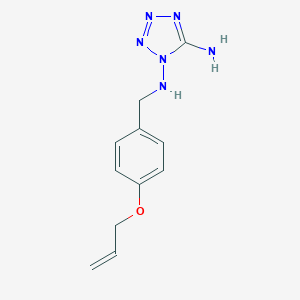
N*1*-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N*1*-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine, commonly known as ABT, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ABT is a small organic molecule that possesses a unique chemical structure, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of ABT is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. ABT has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides required for DNA replication and cell division. By inhibiting DHFR, ABT can disrupt the cell cycle and induce apoptosis in cancer cells. Additionally, ABT has been shown to inhibit the activity of lanosterol demethylase, an enzyme that is essential for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting lanosterol demethylase, ABT can disrupt the integrity of fungal cell membranes and cause cell death.
Biochemical and Physiological Effects:
ABT has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cell membrane integrity. Additionally, ABT has been found to possess antioxidant activity, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the major advantages of ABT is its potent antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy. Additionally, ABT has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the treatment of fungal and bacterial infections. However, one of the major limitations of ABT is its low solubility in water, which can limit its bioavailability and therapeutic efficacy.
Future Directions
There are several potential future directions for research on ABT. One area of interest is the development of more efficient synthetic methods for ABT, which could improve its availability and reduce its cost. Additionally, further studies are needed to fully understand the mechanism of action of ABT and its potential therapeutic applications. Finally, there is a need for more studies to evaluate the safety and toxicity of ABT, particularly in vivo, to determine its potential as a clinical candidate.
Synthesis Methods
The synthesis of ABT can be achieved through a multi-step process that involves the reaction of 4-allyloxybenzaldehyde with hydrazine hydrate, followed by the cyclization of the resulting hydrazone with sodium azide. The final product is obtained by the reduction of the resulting tetrazole with sodium borohydride.
Scientific Research Applications
ABT has been extensively studied for its potential therapeutic applications, including its role as an anticancer agent, antifungal agent, and antimicrobial agent. Studies have shown that ABT exhibits potent antiproliferative activity against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, ABT has been shown to possess antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. Moreover, ABT has been found to exhibit potent antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
Molecular Formula |
C11H14N6O |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-N-[(4-prop-2-enoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C11H14N6O/c1-2-7-18-10-5-3-9(4-6-10)8-13-17-11(12)14-15-16-17/h2-6,13H,1,7-8H2,(H2,12,14,16) |
InChI Key |
GJTJNOMWALXPAN-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNN2C(=NN=N2)N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNN2C(=NN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



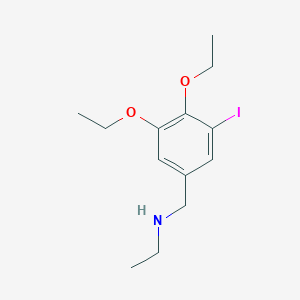
![2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B283352.png)
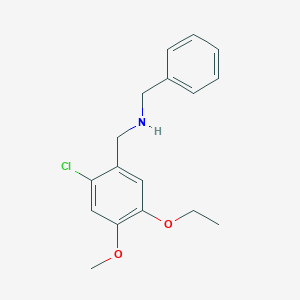


![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283358.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)
